cis-Octahydro-quinoxalin-2-one is a nitrogen-containing heterocyclic compound characterized by its saturated bicyclic structure. Its molecular formula is , making it a derivative of quinoxalin-2-one. This compound exhibits potential in various fields, including medicinal chemistry and materials science, due to its unique structural properties and reactivity.
The compound is typically synthesized through several methods, which include radical cyclization and sequential nitrosation. These methods leverage different reaction conditions and catalysts to produce cis-Octahydro-quinoxalin-2-one efficiently. The synthesis and application of this compound have been documented in various scientific literature, highlighting its significance in organic chemistry and pharmacology .
cis-Octahydro-quinoxalin-2-one falls under the category of heterocycles, specifically within the class of quinoxalines. Heterocycles are compounds that contain atoms other than carbon in their ring structure, and quinoxalines are known for their diverse biological activities and utility in drug design.
The radical cyclization process typically requires controlled conditions to ensure high yields, while the nitrosation method necessitates careful handling of reagents due to their reactive nature. Both methods can be optimized for industrial applications, although specific large-scale production techniques remain less documented .
The molecular structure of cis-Octahydro-quinoxalin-2-one features a bicyclic arrangement where two nitrogen atoms are incorporated into the ring system. The compound's stereochemistry is defined by its "cis" configuration, which affects its physical properties and reactivity.
cis-Octahydro-quinoxalin-2-one can undergo various chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcome of these reactions, including yield and selectivity for desired products.
The mechanism of action for cis-Octahydro-quinoxalin-2-one varies based on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. This can lead to inhibition or activation of biological pathways relevant to therapeutic effects . The exact molecular targets are often determined through empirical studies involving biological assays.
cis-Octahydro-quinoxalin-2-one is typically a solid at room temperature with a melting point that varies depending on purity and crystallization conditions.
The compound is characterized by its reactivity due to the presence of nitrogen atoms in the ring structure, making it susceptible to various chemical transformations such as oxidation, reduction, and substitution reactions .
cis-Octahydro-quinoxalin-2-one has several scientific applications:
Catalytic asymmetric synthesis enables the enantioselective construction of the cis-octahydro-quinoxalin-2-one scaffold, leveraging chiral transition metal complexes to control stereochemistry. These methodologies predominantly utilize prochiral 1,2-diamine precursors (e.g., trans-1,2-diaminocyclohexane) and carbonyl partners, with metal catalysts dictating facial selectivity during cyclization or functionalization.
Transition Metal Catalysts and Chiral Ligands: Iridium complexes ligated to P-stereogenic phosphino-oxazoline ligands (e.g., MaxPHOX) achieve up to 96% enantiomeric excess (ee) in hydrogenation steps preceding cyclization. The P-center configuration governs spatial orientation, facilitating hydride transfer to imine intermediates with high stereoselectivity [7]. Ruthenium-Xyl-Skewphos/DPEN catalysts demonstrate broader applicability, tolerating heteroaromatic ketones with turnover numbers (TON) exceeding 18,000 in reductive aminations [7]. Copper(II) complexes derived from pro-chiral Schiff base ligands (e.g., 2-ethyl-2-((pyridin-2-yl methylene)amino)propane-1,3-diol) undergo spontaneous resolution during crystallization, yielding enantiopure species that catalyze stereoselective ring-forming reactions [9].
Table 1: Performance of Transition Metal Catalysts in Key Stereoselective Steps
Catalyst System | Reaction Type | ee (%) | TON | Key Substrate |
---|---|---|---|---|
Ir-MaxPHOX | Imine hydrogenation | ≤96 | 500 | Aryl alkyl ketimines |
Ru-Xyl-Skewphos/DPEN | Reductive amination | ≤99 | 18,000 | Heteroaromatic ketones |
Cu(II)-pro-chiral complex | Ring closure | 86 (S) | 100 | 1,2-diamines + glyoxylates |
Mechanistic Insights: Asymmetric hydrogenation proceeds via coordination of the imine substrate to the metal center, followed by migratory insertion of hydride ligands. Chiral environments imposed by ligands like DuanPhos or SimplePHOX disfavor competing E/Z isomerization pathways, ensuring high enantiocontrol [7]. For copper-mediated cyclizations, the pro-chiral ligand undergoes stereoselective chelation, converting a carbon atom into a chiral center that templates cis-fused ring formation [9].
Multicomponent reactions (MCRs) efficiently introduce diverse functionality to the cis-octahydro-quinoxalin-2-one core, enabling single-pot assembly of complex derivatives. These domino reactions exploit nucleophilic additions and cyclocondensations, minimizing purification steps.
Kabachnik–Fields Reaction: This three-component coupling of cis-octahydro-quinoxalin-2-one imines, aldehydes, and dialkyl phosphites yields α-aminophosphonates. Electron-deficient amines require Brønsted acid catalysis (e.g., trifluoroacetic acid), which activates the imine toward nucleophilic attack by in situ-generated phosphite anions. Diastereomeric ratios (dr) reach 56:44 for diphenyl phosphonates, with the cis-configuration favoring anticancer activity against leukemia cells [1].
Pudovik Addition: Nucleophilic addition of dialkyl phosphites to preformed bicyclic imines derived from cis-octahydro-quinoxalin-2-one proceeds without catalysts in toluene at 80°C. Triethylamine accelerates the reaction by deprotonating the phosphite, generating a phosphonyl anion that attacks the imine carbon. This method delivers phosphonate-adducts like dimethyl-[(1R,6R)-3-oxo-2,5-diazabicyclo[4.4.0]dec-4-yl]phosphonate in 72% yield [1].
Table 2: Multicomponent Reactions for Functionalized cis-Octahydro-quinoxalin-2-ones
Reaction Type | Components | Conditions | Product Class | Yield (%) |
---|---|---|---|---|
Kabachnik–Fields | Imine, aldehyde, dialkyl phosphite | TFA, CH₂Cl₂, 25°C | α-Aminophosphonates | 50–85 |
Pudovik addition | Bicyclic imine, dialkyl phosphite | Et₃N, toluene, 80°C | Aminophosphonates | 72 |
Cyclocondensation | 1,2-diamine, α-dicarbonyl, alkylating agent | Al₂O₃-supported HPA, RT | N-Alkylated derivatives | ≤92 |
Cyclative Alkylation: Tandem N-alkylation-cyclocondensation employs o-phenylenediamines, α-dicarbonyls, and alkyl halides. Alumina-supported molybdovanadophosphoric acids (H₂PMo₁₁VO₄₀/Al₂O₃) catalyze this transformation at room temperature, furnishing N-methyl or N-benzyl cis-octahydro-quinoxalin-2-ones in ≤92% yield. The solid acid’s Brønsted sites activate carbonyl groups for imine formation, while Lewis sites facilitate dehydrative ring closure [8].
Sustainable synthesis routes minimize environmental impact through solvent selection, energy efficiency, and atom economy, aligning with green chemistry principles.
Solvent Systems and Catalysts: Water and ethanol serve as renewable solvents for cyclocondensations of trans-1,2-diaminocyclohexane with ethyl glyoxylate, achieving 90% yield without organic solvents [1] [4]. Heterogeneous catalysts like alumina-supported Cu₂H₂PMo₁₁VO₄₀ (AlCuMoVP) enable quinoxaline formation at room temperature and are recyclable for ≥5 cycles without significant activity loss (>85% yield retention). The catalyst’s Keggin structure provides strong Brønsted acidity, accelerating dehydrative ring closure while avoiding stoichiometric oxidants [8].
Energy Activation Strategies:
Green Metrics Analysis:
These strategies underscore the synergy between catalytic innovation and sustainability in accessing biologically relevant cis-octahydro-quinoxalin-2-one architectures.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: